IKK-3 Inhibitor - 862812-98-4

IKK-3 Inhibitor

Catalog Number: EVT-270052
CAS Number: 862812-98-4
Molecular Formula: C22H19N3O5S2
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IKKε, also known as inhibitor of nuclear factor kappa-B kinase subunit epsilon, is a serine/threonine protein kinase that plays a crucial role in regulating innate immunity and inflammatory responses. It is a member of the non-canonical IκB kinase (IKK) family, along with TANK-binding kinase 1 (TBK1). []

IKKε is involved in the activation of the transcription factors nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which regulate the expression of various pro-inflammatory cytokines, chemokines, and interferons. [] IKKε is activated by a variety of stimuli, including viral and bacterial infections, inflammatory cytokines, and growth factors. [, ]

IKKε inhibitors are a class of small molecules that specifically target and block the activity of IKKε. These inhibitors have shown promising results in preclinical studies for treating various inflammatory diseases and cancers. [, , ]

Future Directions
  • Developing More Selective Inhibitors: Efforts are underway to develop inhibitors that are highly selective for IKKε over other kinases, particularly TBK1, to minimize potential off-target effects. []

BMS-345541

    Compound Description: BMS-345541 is a potent, small-molecule inhibitor that selectively targets both IKKα and IKKβ kinase activity. [, , , ] Research suggests that BMS-345541 can inhibit IκBα phosphorylation and reduce nuclear levels of NF-κB/p65, ultimately contributing to the suppression of Epithelial-Mesenchymal Transition (EMT) and the induction of apoptosis in prostate cancer cells. []

    Relevance: BMS-345541 is structurally related to IKK-3 Inhibitor through its ability to directly inhibit IKK kinases, specifically IKKα and IKKβ, which are key components of the NF-κB signaling pathway. [] Both BMS-345541 and IKK-3 Inhibitor target components of this pathway, suggesting shared structural features or mechanisms of action related to IKK inhibition.

PS-1145

    Compound Description: PS-1145 is a highly specific, small-molecule inhibitor of IKK, particularly IKKβ. [, , , ] Research indicates that it effectively inhibits both constitutive and induced NF-κB activity in prostate cancer cells. [] Additionally, PS-1145 has demonstrated a synergistic effect when used in conjunction with Imatinib, a tyrosine kinase inhibitor, in overcoming Imatinib resistance in Chronic Myeloid Leukemia (CML) cells. []

    Relevance: PS-1145 is closely related to the IKK-3 Inhibitor due to its function as a potent and selective inhibitor of IKKβ. [, , , ] By targeting IKKβ, PS-1145 disrupts the NF-κB signaling pathway, a key pathway involved in inflammatory responses. As IKK-3 is also known as IKKε and plays a role in this same pathway, the shared target of IKKβ suggests that PS-1145 and the IKK-3 Inhibitor likely possess structural similarities that allow them to interact with and inhibit components of the NF-κB pathway.

ML120B

    Compound Description: ML120B is a small molecule that selectively inhibits IKKβ, a kinase that regulates NF-κB. [, ] This compound sensitizes mouse bone marrow progenitors and granulocytes to TNFα killing. [] ML120B is also orally bioavailable, suppressing the release of LPS-induced TNF-α in rodents. []

    Relevance: Both ML120B and the IKK-3 Inhibitor target components of the NF-κB signaling pathway. [, ] ML120B specifically inhibits IKKβ, an upstream regulator of NF-κB. Given that IKK-3 (also known as IKKε) is part of the non-canonical NF-κB pathway, both compounds likely share structural similarities that enable them to interact with and modulate this crucial inflammatory pathway.

PHA-408 (8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide)

    Compound Description: PHA-408 stands out as a novel, potent, and highly selective IKK-2 inhibitor. [] Notably, it exhibits a tight binding affinity for IKK-2, achieved through its ATP-competitive inhibition mechanism and a relatively slow off rate.

    Relevance: PHA-408's specific targeting of IKK-2 (also known as IKKβ), a central player in the NF-κB signaling pathway, underscores its connection with the IKK-3 Inhibitor. [] Both compounds share the IKK family as their target, suggesting potential structural similarities. Although they target different IKK isoforms, their involvement in modulating the NF-κB pathway highlights their shared interest in influencing inflammatory and immune responses.

    Compound Description: GSK8612 is identified as a novel, potent, and highly selective inhibitor of TBK1. [] This selectivity makes it a valuable tool for investigating the biological functions of TBK1 in various contexts, including immunity, neuroinflammation, obesity, and cancer.

    Relevance: The structural connection between GSK8612 and the IKK-3 Inhibitor stems from their shared target: kinases involved in innate immune responses. [] GSK8612 specifically targets TBK1, a kinase closely related to IKKε (IKK-3), both being non-canonical IKK family members. Their shared involvement in regulating interferon responses and inflammatory signaling suggests that these inhibitors may share structural motifs that enable interaction with these kinases.

CmpdA

    Compound Description: CmpdA is characterized as a novel and specific inhibitor of IKKβ. [] This selectivity makes it an attractive candidate for investigating the role of IKKβ in various cellular processes, particularly in the context of head and neck squamous cell carcinoma (HNSCC) where IKKβ has been implicated in tumor progression.

    Relevance: The relevance of CmpdA to the IKK-3 Inhibitor arises from their shared focus on the IKK family of kinases, central regulators of the NF-κB pathway. [] While CmpdA specifically targets IKKβ, its action within the NF-κB pathway highlights the potential for shared structural features or mechanisms of action with the IKK-3 Inhibitor, considering IKK-3 (IKKε) also operates within this crucial signaling cascade.

Amlexanox

    Compound Description: Amlexanox is classified as a dual inhibitor, targeting both TBK1 and IKKε (IKK-3). [] This dual inhibitory activity makes amlexanox a particularly interesting compound for studying and potentially treating conditions where both TBK1 and IKKε are implicated, such as liver fibrosis.

    Relevance: Amlexanox exhibits a direct relationship with the IKK-3 Inhibitor through its capacity to inhibit IKKε, also known as IKK-3. [] By targeting IKKε, amlexanox directly impacts a central regulator of the non-canonical NF-κB pathway, a pathway known for its involvement in inflammation and immune responses.

ACHP (2‐Amino‐6‐[2‐(cyclopropylmethoxy)‐6‐hydroxyphenyl]‐4‐(4‐piperidinyl)‐3 pyridinecarbonitrile)

    Compound Description: ACHP is identified as a selective inhibitor of IKK, specifically targeting the IKKβ subunit. [] It functions by disrupting the activation of the NF-κB pathway, which plays a significant role in inflammatory and fibrotic processes.

    Relevance: ACHP shares a clear connection with the IKK-3 Inhibitor through its direct inhibition of IKKβ, a key member of the IKK family. [] While the IKK-3 Inhibitor targets IKKε, both compounds converge on the NF-κB signaling pathway, albeit through different isoforms.

TPCA-1 (2-[(aminocarbonyl)amino]-5 -(4-fluorophenyl)-3- thiophenecarboxamide)

    Compound Description: TPCA-1, originally characterized as an inhibitor of IκB kinases (IKKs), has been shown to block STAT3 recruitment to upstream kinases and attenuate STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases. [] It effectively inhibits STAT3 phosphorylation, DNA binding, and transactivation in vivo.

    Relevance: While both TPCA-1 and the IKK-3 Inhibitor target IKKs, TPCA-1's additional activity in blocking STAT3 expands its relevance. [] This suggests that TPCA-1's structural properties might provide insights into designing dual-action inhibitors targeting both IKKs and STAT3, potentially enhancing the therapeutic efficacy against cancers or inflammatory diseases where both pathways are implicated.

Xanthatin

    Compound Description: Xanthatin, a natural compound from the Xanthium L. plant, acts as a potent inhibitor of both STAT3 and NF-κB signaling pathways. [] Its mechanism of action involves covalent binding to specific cysteine residues within JAK2 (Cys243) and IKKβ (Cys412 and Cys464), leading to the inactivation of these kinases.

    Relevance: The ability of Xanthatin to inhibit both STAT3 and NF-κB signaling pathways makes it highly relevant to the IKK-3 Inhibitor. [] Its interaction with IKKβ, a close relative of IKKε (IKK-3), indicates that Xanthatin's structural features might offer valuable insights into developing more potent and selective inhibitors targeting IKK-3.

    Compound Description: Sodium benzoate (NaB) is a common food preservative that has been investigated for its potential neuroprotective effects. [] Studies suggest that NaB may protect against secondary brain injury by inhibiting neuronal apoptosis and reducing mitochondria-mediated oxidative stress.

    Relevance: While not a direct inhibitor, sodium benzoate's observed effects on the DJ-1/Akt/IKK/NFκB pathway in the context of neuronal apoptosis are noteworthy in relation to the IKK-3 Inhibitor. [] This pathway intersects with the NF-κB signaling, a key area of interest for IKK-3 inhibitors.

Timosaponin B-II (TB-II)

    Compound Description: Timosaponin B-II (TB-II) is a natural compound derived from the traditional Chinese medicine Anemarrhena asphodeloides Bunge. [] It has shown potential in ameliorating palmitate-induced insulin resistance and inflammation in HepG2 cells.

    Relevance: While TB-II primarily acts on the IRS-1/PI3K/Akt pathway, its downstream effects on IKK/NF-κB signaling connect it to the IKK-3 Inhibitor. [] The fact that TB-II influences this crucial inflammatory pathway suggests it might share some structural similarities or mechanistic overlaps with IKK-3 inhibitors, particularly in regulating inflammatory responses related to insulin resistance.

Rosmarinic Acid

    Compound Description: Rosmarinic acid, a natural polyphenol found in herbs like rosemary and lemon balm, is recognized for its antioxidant and anti-inflammatory properties. []

    Relevance: While not a direct IKK inhibitor, rosmarinic acid's downstream inhibition of IKK-beta in TNF-alpha-induced inflammatory responses makes it relevant to the IKK-3 Inhibitor. [] By modulating the IKK/NF-κB pathway, albeit indirectly, rosmarinic acid's actions provide insights into alternative approaches for influencing this pathway, which could be valuable for developing IKK-3 inhibitors.

Docosahexaenoic Acid (DHA)

    Compound Description: Docosahexaenoic acid (DHA) is an omega-3 fatty acid recognized for its anti-inflammatory properties, particularly within the central nervous system. []

    Relevance: DHA's interaction with NLRX1, a protein that negatively regulates the NF-κB pathway, positions it as relevant to the IKK-3 Inhibitor. [] Both DHA and IKK-3 inhibitors ultimately aim to modulate the NF-κB pathway, albeit through different mechanisms.

Source and Classification

The IKK-3 Inhibitor is classified as a small molecule compound derived from benzimidazole analogs. It exhibits selective inhibitory activity against IKK-ε with an inhibitory concentration (IC50) value of approximately 40 nM, while showing minimal activity against IKK-α and IKK-β . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Synthesis Analysis

The synthesis of IKK-3 Inhibitor typically involves a multi-step chemical process that can include solid-phase synthesis techniques. A notable method involves the derivatization of resin-bound aminobenzimidazoles to create various pharmacologically significant heterocycles. For instance, aminobenzimidazole can be tethered to quinazoline derivatives through a series of reactions, including cyclization and 1,3-dipolar cycloaddition .

Technical Details

  1. Solid-phase synthesis: Utilizes a resin to facilitate the attachment and subsequent cleavage of synthesized compounds.
  2. Reagents: Common reagents include diisopropyldiethylamine for base catalysis and hydroximoyl chlorides for generating nitrile oxides.
  3. Yield: The isolated yields for synthesized compounds can range from 12% to 41%, depending on the specific reaction conditions employed .
Molecular Structure Analysis

The molecular structure of IKK-3 Inhibitor consists of a benzimidazole core, which is pivotal for its biological activity. The structural features that contribute to its inhibitory action include:

  • Core Structure: The benzimidazole ring system provides a planar aromatic structure conducive to interactions with the active site of IKK enzymes.
  • Substituents: Variations in substituents on the benzimidazole can significantly affect potency and selectivity towards different IKK isoforms.

Relevant Data

  • Molecular Weight: The molecular weight is typically calculated based on the specific substituents present.
  • Crystallography: X-ray crystallography studies may provide insights into the binding conformation within the enzyme's active site.
Chemical Reactions Analysis

IKK-3 Inhibitors participate in several chemical reactions that are critical for their synthesis and function:

  1. Cyclization Reactions: These reactions are essential for forming the heterocyclic structures that enhance biological activity.
  2. 1,3-Dipolar Cycloaddition: This reaction type is employed to synthesize isoxazoles from alkenes or alkynes, which can be further modified to yield potent inhibitors .
  3. Phosphorylation Reactions: Understanding how these inhibitors interact with IKK enzymes involves studying their ability to prevent phosphorylation events critical for NF-κB activation.
Mechanism of Action

The mechanism by which IKK-3 Inhibitor exerts its effects involves competitive inhibition of the kinase activity of IKK-ε:

  1. Binding: The inhibitor binds to the ATP-binding site of IKK-ε, preventing ATP from accessing the active site.
  2. Inhibition of Phosphorylation: By blocking ATP binding, the inhibitor effectively halts the phosphorylation of substrate proteins such as inhibitor kappa B proteins, which are crucial for NF-κB activation.
  3. Biological Impact: This inhibition leads to reduced NF-κB signaling, thereby influencing processes like inflammation and tumor progression .
Physical and Chemical Properties Analysis

The physical and chemical properties of IKK-3 Inhibitor are essential for its application in research:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous media may vary based on substituents.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • pH Sensitivity: The compound's activity may be influenced by pH levels, affecting its ionization state and binding affinity.

Relevant Data

  • Melting Point: Specific melting points can indicate purity and stability.
  • Log P (Partition Coefficient): This value helps predict bioavailability and membrane permeability.
Applications

IKK-3 Inhibitors have several significant applications in scientific research:

  1. Cancer Research: They are being investigated for their potential to inhibit tumor growth by blocking NF-κB signaling pathways.
  2. Inflammatory Diseases: Their ability to modulate immune responses makes them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
  3. Drug Development: The structural insights gained from studying these inhibitors aid in designing more selective and potent compounds targeting various kinases involved in disease processes .
Molecular and Cellular Mechanisms of IKK-3 Inhibition

Structural Biology of IKK-3 Kinase Domain

Tri-Modular Architecture: Kinase, Ubiquitin-Like, and Scaffold/Dimerization Domains

IKKα (historically termed IKK-3) exhibits a conserved tri-modular domain architecture critical for its function in NF-κB signaling. The N-terminal kinase domain (KD) (residues 1–307) harbors the ATP-binding pocket and catalytic residues essential for substrate phosphorylation. Adjacent to the KD, the ubiquitin-like domain (ULD) (residues 308–404) regulates substrate specificity and kinase activity by facilitating protein-protein interactions. The C-terminal scaffold/dimerization domain (SDD) (residues 410–664) mediates homo- or heterodimerization with IKKβ and enables higher-order complex assembly. This domain contains a helix-loop-helix motif critical for dimer stability and a NEMO-binding domain (NBD) (residues 737–742) that anchors the regulatory subunit IKKγ/NEMO [4] [10].

Structural analyses reveal that the ULD-SDD interface forms a hydrophobic groove that recognizes the YDDΦxΦ motif (where Φ = hydrophobic residue) in substrates like IκBα and p100. This docking mechanism positions substrates for phosphorylation by the KD, ensuring pathway specificity [4]. Mutations disrupting SDD dimerization (e.g., L399A) abolish kinase activity, underscoring the interdependence of these domains [4] [10].

Table 1: Functional Domains of IKKα

DomainResiduesKey FunctionsStructural Features
Kinase Domain (KD)1–307ATP binding; substrate phosphorylationActivation loop (Ser176/180)
Ubiquitin-Like (ULD)308–404Substrate recognition; allosteric regulationβ-grasp fold; hydrophobic pockets
Scaffold/Dimerization (SDD)410–664Dimerization; NEMO binding; structural stabilityCoiled-coil helices; NBD motif (737–742)

Inhibitor Binding Modes: ATP-Competitive vs. Allosteric Site Interactions

IKKα inhibitors are classified by their binding mechanisms:

  • ATP-competitive inhibitors (e.g., BMS-345541) occupy the adenine pocket of the KD, blocking ATP access. Structural studies show hydrogen bonding with Val152 and hydrophobic interactions with Ile165, mimicking ATP’s adenine ring [7] [10].
  • Allosteric inhibitors target regulatory sites outside the KD. Noraristeromycin (NAM) binds the ULD-SDD interface, disrupting substrate docking. Similarly, valyltyrosine (identified via pharmacophore screening) engages hydrogen-bond donors in the ULD, preventing IκBα recruitment [7].

Allosteric inhibitors offer superior selectivity by exploiting IKKα-specific motifs absent in IKKβ. For example, the ULD of IKKα contains a unique hydrophobic cleft that accommodates compounds like leonurine, which has minimal cross-reactivity with other kinases [7].

Kinase Activation Dynamics

Phosphorylation of Serine Residues in the Activation Loop

IKKα activation requires phosphorylation of Ser176 and Ser180 (human numbering) within the KD’s activation loop. This phosphorylation is catalyzed by NF-κB-inducing kinase (NIK) in the non-canonical pathway or via autophosphorylation in canonical signaling. Phosphorylated Ser176/180 induces a conformational shift that reorients catalytic residues (e.g., Glu162) toward optimal substrate positioning [9] [10]. Mutational studies confirm that alanine substitutions (S176A/S180A) abolish kinase activity, while glutamate mimics (S176E/S180E) render IKKα constitutively active [9].

Activation kinetics differ between pathways: In non-canonical signaling, NIK-dependent phosphorylation occurs gradually (peaking at 6–12 hours), enabling sustained p100 processing. Conversely, canonical stimuli (e.g., TNF-α) induce rapid IKKα activation (minutes) through trans-autophosphorylation [9] [10].

Role of NEMO/IKKγ in Regulatory Complex Assembly

Although non-canonical IKKα activation is NEMO-independent, NEMO critically regulates canonical IKKα signaling. NEMO acts as a scaffold that stabilizes the IKKα/IKKβ heterodimer and recruits polyubiquitin chains via its NOA/UBAN domain. This facilitates TAK1-mediated IKKα phosphorylation [4] [6].

Notably, NEMO also constrains non-canonical signaling by stabilizing the TRAF2/TRAF3/cIAP1 destruction complex, which degrades NIK under basal conditions. Inhibitors disrupting NEMO-IKKα binding (e.g., NBD peptide) suppress canonical NF-κB but enhance non-canonical signaling by freeing NIK from degradation [6] [9].

Substrate Specificity and Downstream Signaling

IκBα Phosphorylation and NF-κB Nuclear Translocation

IKKα phosphorylates IκBα at Ser32 and Ser36, triggering its K48-linked ubiquitination and proteasomal degradation. This releases canonical NF-κB dimers (e.g., p65/p50) for nuclear translocation. Substrate specificity is governed by the YDDΦxΦ docking motif (e.g., Tyr305-Asp306-Asp307-Phe310 in IκBα), which binds the ULD-SDD groove of IKKα [4]. Phosphorylation of Tyr305 within this motif (e.g., by Src kinases) inhibits docking, providing negative feedback [4].

Table 2: Key IKKα Substrates and Phosphorylation Sites

SubstratePhosphorylation SitesFunctional OutcomeDocking Motif
IκBαSer32, Ser36Degradation; p65/p50 nuclear translocationYDDΦxΦ (residues 301–317)
p100Ser866, Ser870p52 generation; RelB/p52 nuclear translocationYDSΦxΦ (residues 862–868)
Histone H3Ser10Chromatin remodeling; gene transcriptionUnknown

Non-Canonical Pathway Modulation via p100/RelB Processing

IKKα homodimers phosphorylate p100 at Ser866 and Ser870, inducing its partial proteasomal processing to p52. This releases the RelB/p52 heterodimer, which translocates to the nucleus and activates genes governing B-cell maturation (BAFF, CXCL13) and lymphoid organogenesis [6] [9].

Selective IKKα inhibitors (e.g., noraristeromycin) block p100 phosphorylation without affecting IKKβ-mediated IκBα degradation. In B lymphoma models, such inhibitors suppress RelB-driven oncogenic genes (e.g., BCL-2), highlighting therapeutic potential [3] [7]. Conversely, RelB-specific inhibitors (e.g., via structure-based screening) disrupt DNA binding of RelB/p52, offering an alternative strategy for non-canonical pathway suppression [3].

Table 3: IKKα Inhibitors and Their Mechanisms

CompoundClassBinding SitePrimary Effect
BMS-345541SyntheticATP-pocket (KD)Pan-IKK inhibition; suppresses IκBα degradation
Noraristeromycin (NAM)Natural productULD-SDD interfaceBlocks p100 processing; spares canonical NF-κB
ValyltyrosineNatural dipeptideULD hydrophobic cleftDisrupts IκBα docking
LeonurineAlkaloidDimerization interfacePrevents IKKα oligomerization
RelB inhibitorSyntheticRelB dimerization domainInhibits p52/RelB DNA binding

Key Chemical Compounds

Properties

CAS Number

862812-98-4

Product Name

IKK-3 Inhibitor

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carbonitrile

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3

InChI Key

LDTAHRLHGHFHKP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC

Solubility

Soluble in DMSO

Synonyms

GSK-319347A; GSK-319347A; GSK-319347A;

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.